1-Benzoyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole

Lipophilicity optimization Drug design Physicochemical profiling

1-Benzoyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole (CAS 231301-26-1) is a highly fluorinated, N-benzoyl-substituted pyrazole derivative bearing one perfluorohexyl (C₆F₁₃) chain and one trifluoromethyl (CF₃) group on the heterocyclic core. With molecular formula C₁₇H₆F₁₆N₂O, a molecular weight of 558.22 g·mol⁻¹, and a computed LogP of 7.95, it occupies a distinct lipophilicity window among perfluoroalkyl pyrazole building blocks.

Molecular Formula C17H6F16N2O
Molecular Weight 558.22 g/mol
CAS No. 231301-26-1
Cat. No. B3118108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole
CAS231301-26-1
Molecular FormulaC17H6F16N2O
Molecular Weight558.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)N2C(=CC(=N2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F
InChIInChI=1S/C17H6F16N2O/c18-11(19,13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)33)8-6-9(12(20,21)22)35(34-8)10(36)7-4-2-1-3-5-7/h1-6H
InChIKeyMTOQTIXWJHGJIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzoyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole (CAS 231301-26-1): Procurement-Relevant Identity and Physicochemical Profile


1-Benzoyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole (CAS 231301-26-1) is a highly fluorinated, N-benzoyl-substituted pyrazole derivative bearing one perfluorohexyl (C₆F₁₃) chain and one trifluoromethyl (CF₃) group on the heterocyclic core . With molecular formula C₁₇H₆F₁₆N₂O, a molecular weight of 558.22 g·mol⁻¹, and a computed LogP of 7.95, it occupies a distinct lipophilicity window among perfluoroalkyl pyrazole building blocks . The compound is commercially classified as a fluorinated pharmaceutical intermediate (含氟医药中间体) and is supplied at ≥97% purity by specialist vendors . Its structural hallmark—asymmetric decoration of the pyrazole ring with a long perfluoroalkyl chain and a short trifluoromethyl group, capped by an N-benzoyl moiety—distinguishes it from both simpler NH-pyrazoles and symmetrical bis(perfluoroalkyl) congeners [1].

Why Generic Substitution Fails for 1-Benzoyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole (CAS 231301-26-1)


Perfluoroalkyl pyrazoles are not interchangeable commodities. Even minor structural permutations—changing the N-substituent from benzoyl to acetyl, replacing CF₃ with a second C₆F₁₃ chain, or removing the N-capping group entirely—produce large shifts in LogP, molecular weight, and electronic character that cascade into divergent solubility, metabolic stability, and synthetic utility [1]. The target compound’s LogP of 7.95 positions it in an intermediate lipophilicity range: substantially less hydrophobic than the symmetrical 1-benzoyl-3,5-bis(perfluorohexyl)pyrazole (LogP 9.96, MW 808), yet far more lipophilic than N–H or N-acetyl analogs . This fine balance is critical in medicinal chemistry campaigns where both membrane permeability and aqueous solubility must be optimized simultaneously [2]. Furthermore, the N-benzoyl group is not merely a protecting group—it provides a conjugating carbonyl that can participate in hydrogen bonding, serve as a UV chromophore for analytical detection, and act as a synthetic handle for further elaboration, features absent in N–H, N-phenyl, or N-alkyl variants [1].

Head-to-Head Quantitative Differentiation Evidence for 1-Benzoyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole (231301-26-1)


LogP Differentiation: Intermediate Lipophilicity Versus Symmetrical Bis(perfluorohexyl) Congener

The target compound exhibits a computed LogP of 7.95, which is approximately 2.0 log units lower than that of its closest symmetrical analog, 1-benzoyl-3,5-bis(perfluorohexyl)pyrazole (LogP 9.96) . This difference corresponds to a ~100-fold reduction in octanol–water partition coefficient, placing the target compound in a more drug-like lipophilicity range while retaining substantial fluorination for metabolic stability [1].

Lipophilicity optimization Drug design Physicochemical profiling

Molecular Weight Advantage: Compliance with Drug-Likeness Guidelines

At 558.22 g·mol⁻¹, the target compound is approximately 250 Da lighter than 1-benzoyl-3,5-bis(perfluorohexyl)pyrazole (MW 808.25) . This places the target compound below the commonly cited Lipinski Rule-of-Five MW cutoff of 500 Da only by a modest margin (58 Da above), whereas the bis(perfluorohexyl) analog exceeds the cutoff by 308 Da—a factor that correlates negatively with oral bioavailability probability in drug discovery programs [1].

Lead-likeness Fragment-based drug discovery Molecular weight optimization

N-Benzoyl Functional Handle: Synthetic Versatility Versus N–H and N-Acetyl Analogs

The N-benzoyl group in the target compound provides three functional advantages absent in the N–H analog 3(5)-perfluorohexyl-5(3)-(trifluoromethyl)-1H-pyrazole (CAS 1240309-75-4): (i) a built-in UV chromophore (benzoyl λmax ~240–280 nm) facilitating HPLC monitoring without additional derivatization; (ii) a carbonyl oxygen capable of acting as a hydrogen bond acceptor; and (iii) a site for further synthetic manipulation via hydrolysis, reduction, or nucleophilic acyl substitution [1]. The N-acetyl analog (CAS 231301-29-4) shares the carbonyl feature but lacks the aromatic ring, foregoing π-stacking interactions and the enhanced UV absorptivity of the benzoyl chromophore .

Synthetic intermediate Derivatization handle Protecting group strategy

Asymmetric CF₃/C₆F₁₃ Substitution: Electronic Differentiation from Symmetrical Bis(perfluoroalkyl) Pyrazoles

The target compound bears an electronically asymmetric substitution pattern: a strongly electron-withdrawing trifluoromethyl group (σₚ ≈ 0.54) at one position and a perfluorohexyl chain at the other, creating a dipole across the pyrazole ring. In contrast, symmetrical congeners such as 3,5-bis(perfluorohexyl)pyrazole (CAS 1030269-33-0, XLogP3-AA = 8.8) possess identical substituents and therefore a symmetric electron density distribution [1]. This asymmetry can translate into regioselective reactivity in cross-coupling reactions and differentiated binding interactions with biological targets [2]. Additionally, the compound exists as a regioisomeric mixture (3-perfluorohexyl-5-trifluoromethyl and 5-perfluorohexyl-3-trifluoromethyl), providing two distinct electronic environments from a single procurement [1].

Electronic tuning Regioisomeric diversity SAR exploration

Computed Physicochemical Stability Indicators: Boiling Point and Vapor Pressure

The target compound has a computed boiling point of 346.5 ± 52.0 °C at 760 mmHg and an estimated vapor pressure of ~0.0 mmHg at 25 °C . While directly comparable experimental data for the closest analogs are not compiled in a single source, these values are consistent with the high thermal stability expected for heavily fluorinated pyrazoles and indicate negligible volatility under ambient conditions—an important consideration for safe laboratory handling and long-term storage .

Thermal stability Volatility Storage and handling

Commercial Availability and Specification: Defined Purity Grade for Reproducible Research

The target compound is commercially available from multiple specialist fluorochemical suppliers at a defined purity of 97% (product codes: XFO0294 from Fluoropharm; PC0546 from Apollo Scientific; CF-F2535 from ChemFish) . In contrast, the N–H analog (CAS 1240309-75-4) is typically offered at 95% purity, and the N-acetyl analog (CAS 231301-29-4) purity specifications vary widely between vendors . A defined and verifiable purity specification is essential for reproducible structure–activity relationship studies and for use as a synthetic intermediate in multi-step sequences where impurity carry-through can confound yield calculations.

Procurement specification Purity grade Reproducibility

Best-Fit Research and Industrial Application Scenarios for 1-Benzoyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole (231301-26-1)


Medicinal Chemistry: Lead Optimization Requiring Intermediate Lipophilicity Perfluoroalkyl Fragments

When a medicinal chemistry program requires incorporation of a perfluoroalkyl pyrazole fragment but the symmetrical bis(perfluorohexyl) variant (LogP 9.96) drives the lead compound into unacceptable lipophilicity space, the target compound (LogP 7.95) provides a ~100-fold reduction in LogP while preserving 16 fluorine atoms for metabolic stabilization . This scenario is directly supported by the LogP differentiation evidence (Section 3, Evidence Item 1).

Synthetic Chemistry: Multi-Step Synthesis Requiring a UV-Detectable, Cleavable N-Protecting Group

In synthetic routes where an N–H pyrazole must be temporarily masked, the N-benzoyl group of the target compound serves simultaneously as a protecting group, a UV chromophore for facile TLC/HPLC monitoring, and a site for late-stage diversification via hydrolysis to the free N–H pyrazole or nucleophilic acyl substitution . This is supported by the functional handle differentiation evidence (Section 3, Evidence Item 3). The N–H analog (CAS 1240309-75-4) lacks all three functionalities.

Structure–Activity Relationship (SAR) Studies: Parallel Exploration of Two Regioisomeric Scaffolds from a Single Procurement

Because the target compound exists as a regioisomeric mixture (3-perfluorohexyl-5-trifluoromethyl and 5-perfluorohexyl-3-trifluoromethyl), a single purchase provides two electronically distinct pyrazole scaffolds for parallel SAR exploration, effectively halving the procurement cost per scaffold relative to buying two separate single-regioisomer compounds . This is directly supported by the asymmetric substitution evidence (Section 3, Evidence Item 4).

Proteomics and Chemical Biology: Fluorinated Probe Development Requiring Defined Purity

In proteomics applications where fluorinated pyrazole derivatives are used as reactive probes or protein-modifying reagents, the 97% purity specification of the target compound, consistently supplied across multiple vendors, reduces the risk of off-target effects caused by reactive impurities—a risk that is higher with the 95%-grade N–H analog . Vendor documentation notes the compound's utility in proteomics research applications .

Quote Request

Request a Quote for 1-Benzoyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.